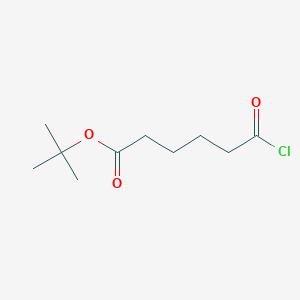

Tert-butyl 6-chloro-6-oxohexanoate

Descripción

Propiedades

Fórmula molecular |

C10H17ClO3 |

|---|---|

Peso molecular |

220.69 g/mol |

Nombre IUPAC |

tert-butyl 6-chloro-6-oxohexanoate |

InChI |

InChI=1S/C10H17ClO3/c1-10(2,3)14-9(13)7-5-4-6-8(11)12/h4-7H2,1-3H3 |

Clave InChI |

WOAWOINBCDQVTD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)CCCCC(=O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Catalytic Hydrogenation Route

One documented method involves the catalytic hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to produce tert-butyl 6-chloro-6-oxohexanoate derivatives. The process is catalyzed by ruthenium complexes such as Ru[(R)-TolBINAP]Cl or its derivatives under controlled conditions:

- Solvent: Organic solvents like methanol, ethanol, isopropanol, tert-butanol, tetrahydrofuran, or ethyl acetate are used, with ethanol preferred for optimal results.

- Catalyst ratio: Molar ratio of substrate to catalyst is approximately 1:0.0003–0.0005.

- Reaction conditions: Hydrogen pressure of 3–5 MPa, temperature between 40–60°C, and reaction time of 4–7 hours.

- Post-reaction workup: The reaction mixture is depressurized slowly, organic solvent removed under reduced pressure, and the product extracted with water and ethyl acetate. The organic layer is washed with saturated brine, dried over desiccant, and concentrated to yield the product.

This method yields high purity tert-butyl 6-chloro-6-oxohexanoate with good efficiency under mild conditions and uses a relatively simple catalyst system.

Synthetic Route via Hydroxylated Precursors and Oxidation

Another approach involves the synthesis of intermediates such as tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, which undergoes selective reductions and oxidations to yield the target compound. Key steps include:

- Enzymatic or chemical reduction of methyl 4-chloro-3-oxobutanoate to methyl 4-chloro-3-hydroxybutanoate, although this step has moderate yield (~70%) and requires specialized microbial fermentation equipment.

- Reaction of methyl 4-chloro-3-hydroxybutanoate with tert-butyl acetate in the presence of strong bases like lithium hexamethyldisilazide (LiHMDS) or lithium diisopropylamide (LDA) at low temperatures (-78°C) to form tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate.

- Syn-selective reduction of the keto group using reagents such as methoxydiethyl borane/sodium borohydride at -78°C to produce diol intermediates.

- Subsequent conversion of diols to the desired tert-butyl 6-chloro-6-oxohexanoate.

This process, however, is limited by low overall yield, high cost due to expensive reagents, and safety concerns related to pyrophoric reagents like methoxydiethyl borane.

Green and Cost-effective Synthesis Approaches

Recent innovations focus on eco-friendly and cost-effective synthesis routes for tert-butyl 6-chloro-6-oxohexanoate and related intermediates. These methods emphasize:

- Avoidance of hazardous reagents and pyrophoric materials.

- Use of milder reaction conditions.

- Improved yields through optimized catalytic systems.

- Simplified purification steps to reduce waste and processing time.

Specific details of these green methods include the use of isopropylidene protection groups and selective oxidation strategies to streamline the synthesis of statin intermediates, which share structural similarities with tert-butyl 6-chloro-6-oxohexanoate.

Data Tables Summarizing Preparation Conditions and Outcomes

Detailed Research Outcomes

- The catalytic hydrogenation method achieves high purity tert-butyl 6-chloro-6-oxohexanoate with yields suitable for industrial scale-up. The use of Ru[(R)-TolBINAP]Cl catalyst is advantageous due to its availability and mild reaction conditions, making the process scalable and reproducible.

- The enzymatic reduction route, although innovative, suffers from practical limitations including the need for specialized fermentation equipment and handling of pyrophoric reagents, which complicates large-scale application.

- Green chemistry approaches are promising for future developments, aiming to reduce environmental impact and production costs while maintaining or improving product quality. These methods are under active research and patenting, focusing on intermediates closely related to tert-butyl 6-chloro-6-oxohexanoate.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 6-chloro-6-oxohexanoate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate.

Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include alcohol dehydrogenases for reduction and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and the presence of cofactors such as NADP+ .

Major Products

The major products formed from these reactions include chiral intermediates used in the synthesis of pharmaceuticals like atorvastatin and rosuvastatin .

Aplicaciones Científicas De Investigación

Tert-butyl 6-chloro-6-oxohexanoate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of tert-butyl 6-chloro-6-oxohexanoate involves its role as a chiral synthon. It undergoes enzymatic reduction to form chiral intermediates, which are then used in the synthesis of pharmaceuticals. The molecular targets and pathways involved include the interaction with alcohol dehydrogenases and the subsequent formation of chiral centers in the final products .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethyl 6-chloro-6-oxohexanoate

- Structure : Ethyl ester instead of tert-butyl.

- Applications : Used as a starting material in early ALA synthesis (Bullock et al., 1952). The ethyl group offers less steric hindrance, facilitating nucleophilic substitution but requiring harsher conditions for ester hydrolysis .

- Reactivity : Higher electrophilicity at the carbonyl due to reduced steric shielding, leading to faster reaction kinetics in Lewis acid-catalyzed transformations .

Methyl 6-chloro-6-oxohexanoate

- Structure : Methyl ester.

- Applications : Key precursor in hydroxamate derivatives for antimalarial drug candidates (e.g., Proca-SAHA hybrids). The methyl ester’s lower steric bulk allows efficient coupling with amines under mild conditions .

- Limitations : Prone to hydrolysis under basic or enzymatic conditions, limiting its use in aqueous-phase biocatalysis .

Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

- Structure : Contains additional hydroxyl groups at positions 3 and 3.

- Applications : Intermediate in statin synthesis. The hydroxyl groups increase polarity, enabling enzymatic reduction using ketoreductase and NAD(P)H cofactors in aqueous buffers .

- Advantages : Biocatalytic synthesis (e.g., recombinant ketoreductase) achieves high stereoselectivity and avoids byproducts associated with traditional chemical methods .

(+/-)-tert-Butyl 6-Chloro-5-hydroxy-3-oxohexanoate

- Structure : Hydroxyl group at position 5 and ketone at position 3.

- Applications: Rosuvastatin impurity standard. The hydroxyl group introduces hydrogen-bonding capacity, affecting solubility in polar solvents compared to the non-hydroxylated analog .

Comparative Data Table

Key Research Findings

- Synthetic Utility: The tert-butyl group in tert-butyl 6-chloro-6-oxohexanoate enhances stability in multi-step syntheses, as seen in ALA production, where it withstands Lewis acid catalysis and thiolacetic acid treatment without premature hydrolysis .

- Biocatalytic Advantages : Compared to methyl/ethyl analogs, tert-butyl derivatives enable enzyme-compatible reactions (e.g., ketoreductase-mediated reductions) due to improved solubility in organic-aqueous biphasic systems .

- Reactivity Trade-offs : While methyl/ethyl esters react faster in nucleophilic substitutions, tert-butyl esters offer better selectivity in stereochemical transformations, as demonstrated in statin intermediate synthesis .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 6-chloro-6-oxohexanoate, and what factors influence the choice of starting materials?

The synthesis typically involves esterification of 6-chloro-6-oxohexanoic acid with tert-butanol under acidic catalysis or via chloroacylation of tert-butyl esters. Key considerations include the steric hindrance of the tert-butyl group (which slows reaction kinetics) and the stability of intermediates. For example, tert-butyl esters are often used as protecting groups due to their resistance to hydrolysis under basic conditions . Similar methodologies are employed in the synthesis of methyl 6-chloro-6-oxohexanoate derivatives, where reaction conditions (e.g., solvent polarity, temperature) are optimized to avoid side reactions like over-chlorination .

Q. How can researchers characterize tert-butyl 6-chloro-6-oxohexanoate using spectroscopic methods?

Critical characterization tools include:

- NMR : The tert-butyl group shows a distinctive singlet at ~1.4 ppm (¹H NMR) and ~28 ppm (¹³C NMR). Dynamic NMR studies at low temperatures may resolve splitting caused by conformational exchange in solution .

- IR : Strong absorbance at ~1740 cm⁻¹ (ester carbonyl) and ~1710 cm⁻¹ (ketone or acyl chloride carbonyl).

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns (e.g., loss of tert-butyl fragment, m/z = 57) confirm the structure .

Q. What stability considerations are critical when handling tert-butyl 6-chloro-6-oxohexanoate?

The compound is sensitive to moisture (hydrolysis of the ester group) and heat (decomposition). Storage recommendations include airtight containers in a cool, dry environment (<4°C) with desiccants. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the tert-butyl group or chloro-ketone moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing tert-butyl 6-chloro-6-oxohexanoate using experimental design methodologies?

Statistical experimental design (e.g., factorial or response surface methodology) can identify critical factors like reaction temperature, molar ratios, and catalyst loading. For example, in epoxidation reactions involving tert-butyl hydroperoxide, factors such as solvent polarity and catalyst concentration significantly impact yield and selectivity . Similar approaches can be applied to minimize side reactions (e.g., dimerization) during chloroacylation steps.

Q. What strategies resolve contradictions in spectral data, such as unexpected splitting patterns in NMR?

Contradictions may arise from impurities, dynamic conformational exchange, or crystallographic packing effects. Strategies include:

- Dynamic NMR Analysis : Low-temperature studies to "freeze" conformational changes and resolve splitting .

- Computational Modeling : DFT calculations to predict chemical shifts and coupling constants, validated against experimental data .

- HPLC Purification : Remove impurities (e.g., unreacted starting materials) that may obscure spectral interpretation .

Q. How does the steric hindrance of the tert-butyl group influence reactivity in nucleophilic substitution reactions?

The bulky tert-butyl group adjacent to the chloro-ketone moiety reduces accessibility for nucleophiles, favoring reactions under high-energy conditions (e.g., polar aprotic solvents like DMF) or catalytic activation (e.g., Lewis acids). This steric effect is critical in designing derivatives for drug discovery, where regioselectivity must be controlled .

Q. What are the best practices for analyzing impurities in tert-butyl 6-chloro-6-oxohexanoate using HPLC or GC-MS?

- Column Selection : Reverse-phase C18 columns (HPLC) or non-polar capillary columns (GC-MS) for separation of ester derivatives.

- Detection : UV-Vis (HPLC at 210–220 nm for carbonyl groups) or electron ionization (GC-MS).

- Quantification : Calibration curves using synthetic standards of potential impurities (e.g., tert-butyl alcohol, 6-oxohexanoic acid) .

Q. How can computational methods predict regioselectivity in multi-step syntheses involving tert-butyl 6-chloro-6-oxohexanoate?

Density Functional Theory (DFT) simulations model transition states and activation energies to predict reaction pathways. For example, explicit solvent models (e.g., water or DMSO) improve accuracy in modeling tert-butyl group orientation and nucleophilic attack sites . These insights guide experimental prioritization of reaction conditions (e.g., solvent choice, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.